molecular formula C14H18BFO4 B8209331 3-Fluoro-2-formyl-4-methoxyphenylboronic acid pinacol ester

3-Fluoro-2-formyl-4-methoxyphenylboronic acid pinacol ester

Cat. No.: B8209331
M. Wt: 280.10 g/mol
InChI Key: VKZDNFKRMOTBDQ-UHFFFAOYSA-N
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Description

3-Fluoro-2-formyl-4-methoxyphenylboronic acid pinacol ester is a sophisticated organoboron reagent designed for advanced research applications. As a protected boronic acid, the pinacol ester group enhances the compound's stability and shelf-life, facilitating handling and storage compared to its boronic acid counterpart. This compound is primarily utilized as a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming biaryl bonds central to modern organic synthesis. The presence of multiple functional groups—a formyl group, a methoxy group, and a fluorine atom—on the aromatic ring makes it a highly versatile and valuable precursor in medicinal chemistry and drug discovery research. These functional groups offer diverse handles for further chemical modification, enabling the synthesis of complex molecular architectures. Researchers employ this reagent in the development of active pharmaceutical ingredients (APIs) and other functional materials. The compound is for research use only and is not intended for diagnostic or therapeutic applications. For laboratory use by trained professionals only. Consult the safety data sheet prior to use.

Properties

IUPAC Name

2-fluoro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(18-5)12(16)9(10)8-17/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZDNFKRMOTBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Overview

This approach leverages the directing effects of methoxy and fluorine groups to achieve regioselective lithiation. The process involves:

  • Starting Material : 3-Fluoro-4-methoxybenzaldehyde.

  • Protection : The aldehyde group is protected as an acetal (e.g., ethylene glycol acetal) to prevent side reactions during lithiation.

  • Lithiation : Treatment with n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) with hexamethylphosphoramide (HMPA) as a co-solvent. The methoxy group directs lithiation to the ortho position (C-2).

  • Borylation : Quenching the lithiated intermediate with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronic ester.

  • Deprotection : Acidic hydrolysis (e.g., HCl/THF) regenerates the formyl group.

Key Data

StepReagents/ConditionsYieldReference
ProtectionEthylene glycol, p-TsOH, toluene, reflux85%
Lithiation/Borylationn-BuLi, HMPA, -78°C; 2-isopropoxy-boronate68%
Deprotection1M HCl, THF, rt92%

Advantages : High regioselectivity, avoids halogenation steps.
Challenges : Sensitivity of the formyl group necessitates protection-deprotection.

Halogenation Followed by Miyaura Borylation

Methodology Overview

This route employs palladium-catalyzed borylation of a halogenated precursor:

  • Starting Material : 2-Fluoro-4-methoxybenzaldehyde.

  • Halogenation : Bromination or iodination at C-5 (ortho to methoxy) using N-bromosuccinimide (NBS) or I₂ in acetic acid.

  • Borylation : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) catalyzed by PdCl₂(dppf) in dimethyl sulfoxide (DMSO) and dioxane.

  • Workup : Isolation of the boronic ester via column chromatography.

Key Data

StepReagents/ConditionsYieldReference
BrominationNBS, AcOH, 50°C75%
Miyaura BorylationB₂pin₂, PdCl₂(dppf), K₂CO₃, DMSO/dioxane, 80°C65%

Advantages : Scalable for industrial applications, uses stable intermediates.
Challenges : Limited by halogenation regioselectivity; formyl group may require protection during harsh conditions.

Tautomerization-Driven Cyclization

Methodology Overview

2-Formylphenylboronic acids undergo tautomerization to form cyclic oxaboroles, which can be esterified:

  • Starting Material : 3-Fluoro-4-methoxybenzeneboronic acid.

  • Formylation : Vilsmeier-Haack formylation using POCl₃ and DMF.

  • Tautomerization : Spontaneous cyclization in solution to form 1,3-dihydro-1,3-dihydroxybenzo[c]oxaborole.

  • Esterification : Reaction with pinacol (2,3-dimethyl-2,3-butanediol) in toluene under azeotropic conditions.

Key Data

StepReagents/ConditionsYieldReference
FormylationPOCl₃, DMF, 0°C to rt58%
Pinacol EsterificationPinacol, toluene, Dean-Stark trap, reflux78%

Advantages : Avoids protection steps; inherent stability of oxaboroles.
Challenges : Low formylation yields due to steric hindrance.

Comparative Analysis of Methods

MethodYield RangeKey AdvantagesLimitations
Directed Ortho-Metalation68–85%High regioselectivityProtection-deprotection required
Miyaura Borylation65–75%Scalability, industrial applicabilityHalogenation regioselectivity challenges
Tautomerization58–78%No protection neededLow formylation efficiency

Critical Reaction Considerations

Solvent and Temperature Effects

  • Lithiation : Requires anhydrous THF at -78°C to prevent proton quenching.

  • Borylation : Polar aprotic solvents (DMSO, dioxane) enhance Pd catalyst activity.

  • Esterification : Toluene with azeotropic water removal ensures complete ester formation.

Functional Group Compatibility

  • The formyl group necessitates protection (acetal) in methods involving strong bases or electrophilic reagents.

  • Methoxy groups direct metallation but may compete with fluorine for directing effects .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-formyl-4-methoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Scientific Research Applications

3-Fluoro-2-formyl-4-methoxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-formyl-4-methoxyphenylboronic acid pinacol ester involves its ability to participate in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the presence of the formyl, methoxy, and fluorine groups, which influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Esters

The following table summarizes key structural and functional differences between 3-fluoro-2-formyl-4-methoxyphenylboronic acid pinacol ester and analogous compounds:

Compound Name Substituents Molecular Weight Key Properties Reference
This compound 3-F, 2-formyl, 4-OCH₃ ~292.1 g/mol High reactivity in cross-coupling; formyl group enables further derivatization.
2-Fluoro-4-formyl-6-methoxyphenylboronic acid pinacol ester (JN-5344) 2-F, 4-formyl, 6-OCH₃ ~292.1 g/mol Positional isomer; altered steric effects may reduce coupling efficiency.
5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester (JN-8399) 5-F, 4-formyl, 3-OCH₃ ~292.1 g/mol Electron-withdrawing F and OCH₃ alter ring electron density.
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester 4-OH, 3-OCH₃ 250.1 g/mol Hydroxyl group increases polarity but reduces stability under acidic conditions.
2-Fluoro-4-methylthiophenylboronic acid pinacol ester 2-F, 4-SCH₃ 268.2 g/mol Thioether group enhances electron-richness; may stabilize Pd intermediates.
3-Fluoro-4-(morpholin-4-ylmethyl)phenylboronic acid pinacol ester 3-F, 4-(N-morpholinylmethyl) ~347.2 g/mol Morpholine moiety introduces basicity; potential for solubility in polar solvents.

Key Observations :

Functional Group Influence: The formyl group in the target compound enables post-coupling aldehyde-specific reactions (e.g., Schiff base formation), distinguishing it from derivatives with hydroxyl or thioether groups . Fluorine at the 3-position provides electron-withdrawing effects, enhancing oxidative stability compared to non-fluorinated analogs .

Reactivity in Cross-Coupling :

  • The target compound’s formyl group may slightly deactivate the boronic ester toward Suzuki-Miyaura coupling due to electron withdrawal, whereas methylthio or methoxy groups in analogs (e.g., 2-fluoro-4-methylthio derivatives) could enhance reactivity by stabilizing Pd intermediates .

Stability and Hydrolysis :

  • Pinacol esters with electron-withdrawing groups (e.g., formyl) are more prone to hydrolysis under acidic or oxidative conditions compared to electron-neutral or donating substituents (e.g., methoxy) . For instance, 4-nitrophenylboronic acid pinacol ester hydrolyzes rapidly with H₂O₂, while methoxy-substituted analogs exhibit slower kinetics .

Synthetic Applications :

  • The trifluoromethyl-substituted boronic ester () and morpholine-containing derivative () highlight the diversity of applications, from MOF synthesis to drug discovery. The target compound’s formyl group positions it as a versatile intermediate for constructing complex architectures via sequential cross-coupling and aldehyde functionalization .

Biological Activity

3-Fluoro-2-formyl-4-methoxyphenylboronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and antiviral properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C13_{13}H15_{15}BFO3_{3}
  • Molecular Weight : 250.07 g/mol
  • CAS Number : 1628524-83-3

Anticancer Activity

Research has shown that boronic acid derivatives, including pinacol esters, exhibit significant anticancer properties. The mechanism often involves the inhibition of proteasome activity, which is crucial for regulating protein degradation within cells.

  • Mechanism of Action :
    • Boronic acids can bind to the active site of proteasomes, inhibiting their function and leading to apoptosis in cancer cells.
    • Specific studies have indicated that compounds similar to 3-fluoro-2-formyl-4-methoxyphenylboronic acid have shown efficacy against various cancer cell lines, including breast and prostate cancers .
  • Case Study :
    • A study examined the effects of a related boronic acid derivative on multiple myeloma cells, demonstrating a dose-dependent decrease in cell viability and an increase in apoptosis markers .

Antibacterial Activity

Boronic acids are also noted for their antibacterial properties. The structural features of this compound may enhance its interaction with bacterial enzymes.

  • Mechanism of Action :
    • The compound may inhibit bacterial growth by interfering with enzyme activity critical for cell wall synthesis.
    • Research indicates that boronic acids can act as β-lactamase inhibitors, enhancing the efficacy of β-lactam antibiotics against resistant strains .
  • Research Findings :
    • A comparative study showed that boronic acid derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents .

Antiviral Activity

Emerging studies suggest that boronic acids may also possess antiviral properties.

  • Mechanism of Action :
    • These compounds can disrupt viral replication processes by targeting viral proteases or polymerases.
    • The potential for modifying the pharmacokinetic properties of antiviral drugs through boronic acid substitution has been noted .
  • Case Study :
    • In vitro studies demonstrated that certain boronic acid derivatives inhibited the replication of HIV and other viruses by disrupting critical viral functions .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron reagents under controlled conditions.

Synthetic Pathway :

StepReagentsConditionsYield
1Phenol Derivative + Boron SourceTHF, reflux80%
2Pinacol AdditionRoom Temperature85%

This synthetic approach allows for the efficient production of the compound while maintaining high yields.

Q & A

Q. What are the standard synthetic routes for preparing 3-Fluoro-2-formyl-4-methoxyphenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple halogenated aryl precursors with pinacol boronic esters. Key steps include:

  • Substrate Selection : Use of fluorinated and methoxy-substituted aryl halides (e.g., 3-fluoro-4-methoxybromobenzene) as electrophilic partners .
  • Boronic Ester Formation : Introduction of the formyl group via directed ortho-metalation or formylation reactions prior to boronic esterification .
  • Purification : Chromatographic methods (e.g., silica gel) or recrystallization to achieve >97% purity, as validated by GC or HPLC .

Q. How is this compound characterized spectroscopically?

Characterization involves:

  • NMR : 19F^{19}\text{F} NMR for fluorine environment analysis (δ=110δ = -110 to 120-120 ppm), 11B^{11}\text{B} NMR for boronic ester confirmation (δ=2832δ = 28–32 ppm), and 1H^{1}\text{H}/13C^{13}\text{C} NMR for substituent identification .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C14_{14}H18_{18}BFO4_4: calc. 280.10) .
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 290 nm (λmax for boronic esters) .

Q. What stability considerations are critical during storage and handling?

  • Moisture Sensitivity : Store under inert gas (N2_2/Ar) at 0–6°C to prevent hydrolysis of the boronic ester .
  • Light Protection : Amber vials to avoid photodegradation of the formyl group .
  • Compatibility : Avoid strong acids/bases to prevent ester cleavage .

Advanced Research Questions

Q. How do electron-withdrawing substituents (fluoro, formyl) influence reactivity in cross-coupling reactions?

  • Electronic Effects : The fluoro group enhances electrophilicity at the para position, while the formyl group directs coupling via ortho activation. This dual effect can alter regioselectivity in Suzuki reactions .
  • Kinetic vs. Thermodynamic Control : Competing pathways may arise due to steric hindrance from the methoxy group, requiring optimized catalyst systems (e.g., Pd(PPh3_3)4_4 with Cs2_2CO3_3) to favor desired products .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling?

  • Catalyst Tuning : Use Pd(OAc)2_2 with bulky ligands (XPhos) to suppress β-hydride elimination .
  • Solvent Optimization : Mixed aqueous/organic systems (e.g., H2_2O/THF) stabilize the boronate intermediate, reducing protodeboronation .
  • Additives : K3_3PO4_4 or Na2_2CO3_3 to maintain basic conditions, preventing acid-catalyzed decomposition .

Q. How can chemoselective transformations be achieved with this boronic ester?

  • Speciation Control : Adjust pH or use Lewis acids (e.g., Mg(Ot^tPr)2_2) to favor specific boronate species, enabling selective coupling over aldehyde oxidation .
  • Protection/Deprotection : Temporary masking of the formyl group (e.g., acetal formation) to prioritize boronic ester reactivity .

Q. How to resolve discrepancies in reaction yields under varying conditions?

  • Kinetic Profiling : Monitor reactions via in situ UV-Vis (λ = 405 nm for nitro derivatives) to identify intermediates and optimize timing .
  • DoE (Design of Experiments) : Systematic variation of temperature (70–110°C), catalyst loading (1–5 mol%), and solvent polarity to map yield trends .

Q. What methodologies enable stereoselective applications of this compound?

  • Chiral Ligands : Employ (R)-BINAP or Josiphos ligands in allylboration to achieve enantiomeric excess (ee >90%) .
  • Dynamic Covalent Chemistry : Use reversible boronate formation to bias diastereomer formation in multi-step syntheses .

Methodological Tables

Q. Table 1. Reaction Optimization for Suzuki Coupling

ParameterOptimal RangeImpact on Yield
Catalyst (Pd)2–5 mol% Pd(OAc)2_2↑ 20–40%
BaseCs2_2CO3_3↑ Stability
SolventTHF/H2_2O (3:1)↑ Solubility
Temperature80–90°C↑ Conversion
References :

Q. Table 2. Stability Under Storage Conditions

ConditionDegradation (%) at 30 Days
25°C, dry air<5%
4°C, N2_2<1%
25°C, 60% humidity>50%
References :

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